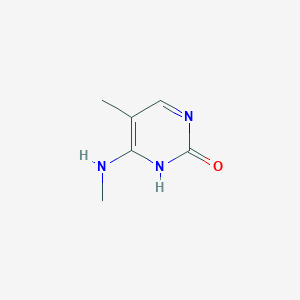
5-Methyl-4-(methylamino)pyrimidin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-(methylamino)pyrimidin-2-ol is a modified nucleobase that plays a significant role in the field of epigenetics. It is a derivative of cytosine, one of the four main bases found in DNA. This compound is characterized by the addition of a methyl group at the nitrogen atom at position 4 and another methyl group at the carbon atom at position 5 of the cytosine ring. This compound is involved in various biological processes, including DNA replication, repair, and gene expression regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(methylamino)pyrimidin-2-ol typically involves the methylation of cytosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs large-scale methylation processes. These processes utilize automated reactors and precise control systems to maintain optimal reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
化学反应分析
Types of Reactions
5-Methyl-4-(methylamino)pyrimidin-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cytosine analogs .
科学研究应用
5-Methyl-4-(methylamino)pyrimidin-2-ol has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methylation on nucleobase properties and reactivity.
Biology: It plays a crucial role in understanding DNA methylation patterns and their impact on gene expression and cellular differentiation.
Medicine: Research on this compound contributes to the development of epigenetic therapies for diseases such as cancer and neurological disorders.
Industry: It is utilized in the production of synthetic DNA and RNA for various biotechnological applications.
作用机制
5-Methyl-4-(methylamino)pyrimidin-2-ol exerts its effects through the modification of DNA. The addition of methyl groups alters the DNA structure, affecting the binding of transcription factors and other regulatory proteins. This modification can lead to changes in gene expression, influencing cellular processes such as differentiation, proliferation, and apoptosis. The molecular targets of this compound include DNA methyltransferases and other epigenetic regulators .
相似化合物的比较
Similar Compounds
N6-methyladenine: Another methylated nucleobase involved in epigenetic regulation.
5-methylcytosine: A well-studied methylated form of cytosine that plays a key role in gene silencing.
N4-methylcytosine: Similar to 5-Methyl-4-(methylamino)pyrimidin-2-ol but lacks the additional methyl group at position 5.
Uniqueness
This compound is unique due to its dual methylation, which provides distinct structural and functional properties compared to other methylated nucleobases. This dual modification allows for more complex regulatory mechanisms and interactions within the DNA .
属性
IUPAC Name |
5-methyl-6-(methylamino)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-6(10)9-5(4)7-2/h3H,1-2H3,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHDWZZWKNVLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596876 |
Source


|
| Record name | 5-Methyl-6-(methylamino)pyrimidin-2(1H)-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62006-34-2 |
Source


|
| Record name | 5-Methyl-6-(methylamino)pyrimidin-2(1H)-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8764800.png)




![Cadmium fluoride [MI]](/img/structure/B8764834.png)
![Ethyl 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8764856.png)


